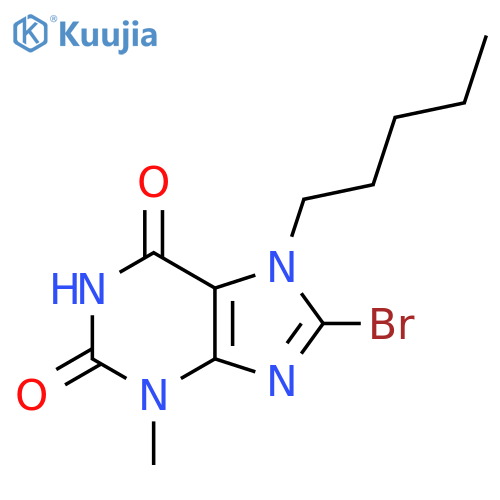Cas no 126118-54-5 (8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
8-ブロモ-3-メチル-7-ペンチル-2,3,6,7-テトラヒドロ-1H-プリン-2,6-ジオンは、高度に特異的な構造を持つプリン誘導体です。臭素置換基とペンチル鎖を有するため、脂溶性が向上し、細胞膜透過性に優れています。また、メチル基の導入により代謝安定性が高く、生体内での半減期が長い特徴があります。この化合物は、キナーゼ阻害剤やアデノシン受容体リガンドとしての応用が期待され、医薬品開発における中間体として有用です。結晶性が良好で精製が容易なため、研究用試薬としての取り扱い性にも優れています。

126118-54-5 structure
商品名:8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS番号:126118-54-5
MF:C11H15BrN4O2
メガワット:315.166401147842
CID:5060003
8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 8-bromo-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
- 8-bromo-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
- 8-bromo-3-methyl-7-pentyl-1,3,7-trihydropurine-2,6-dione
- 8-bromo-3-methyl-7-pentylpurine-2,6-dione
- 8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- SBB084848
- STK562111
- STL004218
- ST50218492
- Z274601974
- 8-bromo-6-hydroxy-3-methyl-7-pentyl-3,7-dihyd
-
- インチ: 1S/C11H15BrN4O2/c1-3-4-5-6-16-7-8(13-10(16)12)15(2)11(18)14-9(7)17/h3-6H2,1-2H3,(H,14,17,18)
- InChIKey: RNMASMHUOZXZPC-UHFFFAOYSA-N
- ほほえんだ: BrC1=NC2=C(C(NC(N2C)=O)=O)N1CCCCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 352
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 67.2
8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0886-0018-4mg |
8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
126118-54-5 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F0886-0018-1mg |
8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
126118-54-5 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Chemenu | CM263995-1g |
8-Bromo-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione |
126118-54-5 | 97% | 1g |
$346 | 2021-08-18 | |
| Chemenu | CM263995-5g |
8-Bromo-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione |
126118-54-5 | 97% | 5g |
$856 | 2021-08-18 | |
| Chemenu | CM263995-10g |
8-Bromo-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione |
126118-54-5 | 97% | 10g |
$*** | 2023-04-03 | |
| Chemenu | CM263995-5g |
8-Bromo-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione |
126118-54-5 | 97% | 5g |
$*** | 2023-04-03 | |
| Life Chemicals | F0886-0018-25mg |
8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
126118-54-5 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
| Life Chemicals | F0886-0018-40mg |
8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
126118-54-5 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
| Life Chemicals | F0886-0018-50mg |
8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
126118-54-5 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
| Life Chemicals | F0886-0018-75mg |
8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
126118-54-5 | 90%+ | 75mg |
$208.0 | 2023-07-28 |
8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
126118-54-5 (8-bromo-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione) 関連製品
- 124-83-4((1R,3S)-Camphoric Acid)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
